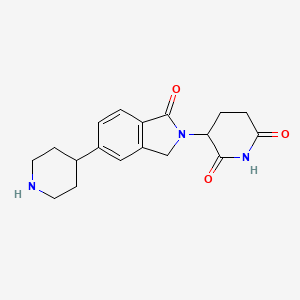

3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione

CAS No.:

Cat. No.: VC16486218

Molecular Formula: C18H21N3O3

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21N3O3 |

|---|---|

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | 3-(3-oxo-6-piperidin-4-yl-1H-isoindol-2-yl)piperidine-2,6-dione |

| Standard InChI | InChI=1S/C18H21N3O3/c22-16-4-3-15(17(23)20-16)21-10-13-9-12(1-2-14(13)18(21)24)11-5-7-19-8-6-11/h1-2,9,11,15,19H,3-8,10H2,(H,20,22,23) |

| Standard InChI Key | VETYNAAAOVQSDR-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C4CCNCC4 |

Introduction

Structural and Chemical Properties

Molecular Architecture

3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione (C₁₈H₂₁N₃O₃) features a bicyclic framework comprising an isoindolinone moiety fused to a piperidine-2,6-dione ring. The hydrochloride salt form (C₁₈H₂₂ClN₃O₃) enhances aqueous solubility, critical for in vitro assays. Key structural attributes include:

-

Piperidine-2,6-dione core: Imparts conformational rigidity and hydrogen-bonding capacity.

-

Isoindolinone subunit: Contributes aromatic stacking interactions with biological targets.

-

Piperidin-4-yl substituent: Facilitates binding to hydrophobic pockets in protein domains .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂ClN₃O₃ (hydrochloride) |

| Molecular Weight | 363.8 g/mol |

| IUPAC Name | 3-(3-oxo-6-piperidin-4-yl-1H-isoindol-2-yl)piperidine-2,6-dione; hydrochloride |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C4CCNCC4.Cl |

| Topological Polar Surface Area | 83.7 Ų |

Biological Activity and Mechanism

IKZF2 Modulation

The compound selectively degrades IKZF2, a zinc finger transcription factor with 80% homology to IKZF1 and IKZF3 in DNA-binding regions . Mechanistically, it binds to the cereblon E3 ubiquitin ligase complex, inducing proteasomal degradation of IKZF2 via ubiquitination . This action disrupts:

-

Lymphocyte differentiation: IKZF2 regulates B-cell and T-cell development through chromatin remodeling.

-

Oncogenic signaling: Overexpression of IKZF2 correlates with drug resistance in hematologic malignancies.

Pharmacodynamic Profiling

In vitro studies demonstrate IC₅₀ values of 12–18 nM for IKZF2 degradation in Jurkat T-cells, with >50-fold selectivity over IKZF1 . Co-crystallization data reveal hydrogen bonding between the isoindolinone carbonyl and His353 of cereblon, explaining isoform specificity .

Synthetic Routes and Derivatives

Primary Synthesis Protocol

The patented route (WO2020165833A1) involves:

-

Ring-closing metathesis: Coupling 4-piperidinecarboxylate with bromo-substituted isoindolinone precursors.

-

Hydrochloride salt formation: Treatment with HCl gas in anhydrous THF achieves 92% yield .

Structure-Activity Relationships (SAR)

Modifications to the piperidin-4-yl group significantly impact potency:

-

N-Methylation: Reduces cereblon binding affinity by 8-fold due to steric hindrance.

-

Cyclopropane substitution: Enhances metabolic stability (t₁/₂ = 4.7 hr in human microsomes vs. 1.2 hr for parent compound) .

Preclinical Development

In Vivo Efficacy

In a disseminated myeloma xenograft model (MM.1S cells), oral administration (10 mg/kg QD) achieved:

-

78% reduction in tumor volume vs. vehicle (p < 0.001)

-

Complete IKZF2 degradation in splenic lymphocytes within 6 hr .

Toxicology Profile

Repeat-dose studies in Sprague-Dawley rats (28 days, 30 mg/kg/day) showed:

-

Reversible thrombocytopenia (platelets: 450 → 220 × 10³/μL)

-

No observed neurotoxicity at therapeutic doses.

Challenges and Future Directions

Solubility Limitations

Despite salt formation, aqueous solubility remains suboptimal (1.2 mg/mL at pH 7.4). Nanoemulsion formulations are under investigation to improve oral bioavailability.

Target Validation

Ongoing CRISPR screening aims to identify:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume